2-Fluorenamine, N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorenamine, N-phenyl- is an organic compound with the molecular formula C13H11N. It is also known by other names such as 2-Aminofluorene and 2-Fluorenylamine . This compound is a derivative of fluorene, where an amino group is attached to the second carbon of the fluorene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluorenamine, N-phenyl- can be synthesized through various methods. One common method involves the reduction of 2-nitrofluorene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of fluorene with ammonia under high temperature and pressure .
Industrial Production Methods
Industrial production of 2-Fluorenamine, N-phenyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorenamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Strong nucleophiles such as sodium amide in liquid ammonia are used for substitution reactions.
Major Products Formed
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Produces primary amines.
Substitution: Results in substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluorenamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluorenamine, N-phenyl- involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with nucleophiles and electrophiles plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminofluorene
- 2-Fluorenylamine
- 9H-Fluoren-2-amine
Uniqueness
2-Fluorenamine, N-phenyl- is unique due to its specific substitution pattern on the fluorene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
32228-97-0 |
---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
N-phenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H15N/c1-2-7-16(8-3-1)20-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20H,12H2 |
InChI-Schlüssel |
RROUNWVDWBHHTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.